BTK Enzymatic Inhibition Potency: Target Compound vs. Structural Analogs from Patent US20240083900
In BindingDB, 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878055-82-4, designated as Example 85 in patent US20240083900) is reported to inhibit human BTK with an IC50 of 1 nM [1]. Within the same patent series, structurally distinct indole-sulfonylacetamide analogs with different N1 heterocycle or amide modifications exhibit IC50 values spanning from 1.2 nM (Example 79) to 5.5 nM (Example 236), confirming that the pyrrolidinyl-N-phenyl configuration achieves single-digit nanomolar potency at the lower end of the series distribution [2]. Entry-level analogs lacking N-phenyl substitution or possessing alternative N1 groups show no BTK activity data, suggesting that the N-phenyl substituent is a critical potency determinant.
| Evidence Dimension | BTK enzymatic inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 85, CAS 878055-82-4) |
| Comparator Or Baseline | Example 79 (alternative indole-sulfonylacetamide): IC50 = 1.2 nM; Example 236: IC50 = 5.5 nM; Series-wide range: 1–5.5 nM |
| Quantified Difference | Target compound is equipotent to the most potent analog in the series (ratio 1.0:1.2 vs. Example 79) and 5.5-fold more potent than Example 236 |
| Conditions | In vitro BTK enzymatic assay; recombinant human BTK; conditions as described in patent US20240083900 |
Why This Matters
For medicinal chemistry groups optimizing BTK inhibitor SAR, the 1 nM IC50 benchmark defines the potency ceiling of this chemotype; substitution away from the pyrrolidinyl-N-phenyl motif risks potency loss of up to 5.5-fold within the same series.
- [1] BindingDB. BDBM658436: 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide. IC50: 1 nM (BTK). View Source
- [2] BindingDB. BDBM658433 (Example 79, IC50: 1.2 nM) and BDBM658410 (Example 236, IC50: 5.5 nM) from patent US20240083900. View Source
